molecular formula C17H27NO2S B2432237 N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide CAS No. 330467-19-1

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2432237
CAS No.: 330467-19-1
M. Wt: 309.47
InChI Key: HCKFYWILXYYNHM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide (CAS 330467-19-1) is a synthetic organic compound with the molecular formula C17H27NO2S and a molecular weight of 309.5 g/mol . This benzenesulfonamide derivative features cyclohexyl and ethyl substituents on the sulfonamide nitrogen atom, and the compound is characterized by a high topological polar surface area of 45.8 Ų . In scientific research, this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry. Related sulfonamide derivatives are frequently utilized in crystallography studies to investigate molecular conformations and intermolecular interactions, such as C-H···O hydrogen bonds that form intricate networks in the solid state . The compound is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request quotations for various quantities, with standard pack sizes ranging from 1mg to 100mg .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-14(3)11-13(2)12-15(17)4/h11-12,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFYWILXYYNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide is utilized in several scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-cyclohexyl-N-methyl-2,4,6-trimethylbenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    This compound: Similar structure but with different substituents on the benzene ring.

    N-cyclohexyl-N-ethylbenzenesulfonamide: Lacks the trimethyl groups on the benzene ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide is a compound belonging to the sulfonamide class, which is known for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a sulfonamide functional group linked to a 2,4,6-trimethylbenzene moiety with cyclohexyl and ethyl substituents. The synthesis typically involves the following steps:

  • Dissolve sulfonyl chloride in dichloromethane.
  • Add cyclohexylamine and ethylamine sequentially.
  • Stir the mixture at room temperature until completion (monitored by thin-layer chromatography).
  • Purify the product via recrystallization or chromatography.

This synthetic route allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Biological Activities

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Like many sulfonamides, this compound may possess antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation.
  • Enzyme Inhibition : The compound's sulfonamide group can form hydrogen bonds with various biological molecules, potentially inhibiting enzyme activity. This mechanism is critical in determining its therapeutic potential.
  • Receptor Binding : Interaction studies indicate that this compound may bind to specific receptors or enzymes, which could be explored further through in vitro and in vivo studies.

The mechanism of action of this compound involves its interaction with molecular targets through non-covalent interactions. The sulfonamide group can act as a competitive inhibitor for enzymes involved in metabolic pathways essential for bacterial survival. Furthermore, the cyclohexyl group may enhance binding affinity and specificity towards these targets.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals variations in biological activity based on slight modifications:

Compound NameStructure FeaturesUnique Aspects
N-methyl-N-(1-methylcyclohexyl)-2,4,6-trimethylbenzenesulfonamideMethyl substituent on nitrogenEnhanced lipophilicity compared to cyclohexyl derivative
N-cyclopentyl-N-ethyl-2,4-dimethylbenzenesulfonamideCyclopentyl group instead of cyclohexylPotentially different pharmacological profiles due to ring size
N-benzyl-N-isopropyl-4-methoxybenzenesulfonamideAromatic substituentsIncreased selectivity towards certain receptors due to aromatic interactions

These comparisons highlight how modifications can lead to distinct biological activities and potential therapeutic applications.

Future Directions

Further investigation into the biological activity of this compound is necessary to fully elucidate its therapeutic potential. Future research should focus on:

  • Conducting comprehensive in vitro and in vivo studies to assess its efficacy against specific pathogens.
  • Exploring its potential as an enzyme inhibitor and understanding the detailed mechanisms behind its action.
  • Investigating possible side effects and pharmacokinetic properties to evaluate safety profiles for clinical applications.

Q & A

Q. What are the established methods for synthesizing N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide?

The compound is synthesized via alkylation of cyclohexylamine sulfonamide with ethyl iodide under basic conditions. Reaction optimization includes controlling stoichiometry, temperature (e.g., 80°C in DCM), and catalysts like Cu(CH₃CN)₄PF₆ with bipyridine ligands to enhance yield . Purification typically involves column chromatography or recrystallization.

Q. Which analytical techniques are most effective for confirming its molecular structure?

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., cyclohexyl/phenyl dihedral angles of ~37–40°) .
  • NMR spectroscopy : Characterizes substituent positions (e.g., methyl groups at 2,4,6-positions, ethyl/cyclohexyl protons).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 295.45 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DCM, DMF) due to sulfonamide polarity and hydrophobic cyclohexyl/ethyl groups.
  • Stability : Stable under inert atmospheres but may degrade under strong acids/bases or prolonged UV exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

  • Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, cell lines).
  • Substituent analysis : Compare activity across analogs (e.g., trifluoromethyl vs. methyl groups) to isolate structure-activity relationships .
  • Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile in vitro/in vivo discrepancies .

Q. What computational methods are used to study its interactions with biological targets?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution on sulfonamide S=O groups) .
  • Molecular docking : Simulates binding to enzymes (e.g., phospholipase C) via hydrogen bonding with sulfonamide oxygen .
  • Molecular dynamics (MD) : Analyzes stability of ligand-protein complexes over time .

Q. What role does this compound play in synthesizing sulfur-containing heterocycles?

It serves as a precursor for bioactive heterocycles (e.g., thiadiazoles, benzothiazines) via cyclization reactions. For example, reaction with thiourea derivatives under acidic conditions yields antimicrobial agents .

Q. How is it applied in developing molecular probes or radiopharmaceuticals?

The sulfonamide group acts as a bifunctional chelator for radiometals (e.g., ⁶⁴Cu) in imaging agents. Conjugation strategies involve functionalizing the ethyl or cyclohexyl groups without disrupting sulfonamide coordination .

Methodological Guidelines

  • Synthetic Optimization : Monitor reaction progress via TLC/GC-MS and adjust ligand/metal ratios to suppress byproducts .
  • Crystallography : Use low-temperature (296 K) single-crystal X-ray diffraction to minimize thermal motion artifacts .
  • Bioactivity Validation : Pair in vitro assays (e.g., enzyme inhibition) with in silico simulations to validate mechanistic hypotheses .

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